2-Phenylimidazo[1,2-a]pyridin-7-amine
Overview
Description
2-Phenylimidazo[1,2-a]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group attached at the 2-position and an amine group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[1,2-a]pyridin-7-amine typically involves the condensation of 2-aminopyridines with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation. This method is advantageous due to its simplicity, high yield, and environmentally benign nature . Another method involves the electrochemical primary amination of imidazopyridines with azidotrimethylsilane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or electrochemical methods, optimizing reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[1,2-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted imidazo[1,2-a]pyridines, which can be further utilized in various applications.
Scientific Research Applications
2-Phenylimidazo[1,2-a]pyridin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[1,2-a]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This interaction involves hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines such as:
- 2-Phenylimidazo[1,2-a]pyridin-3-amine
- 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
2-Phenylimidazo[1,2-a]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amine group at the 7-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWVWZHDTLRJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718949 | |
Record name | 2-Phenylimidazo[1,2-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1278407-54-7 | |
Record name | 2-Phenylimidazo[1,2-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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